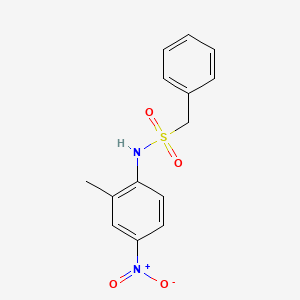![molecular formula C16H24ClNO B4943799 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective agonist of the sigma-1 receptor, which has been shown to have a wide range of pharmacological effects.
Wirkmechanismus
The mechanism of action of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium homeostasis, protein folding, and cellular signaling. Activation of the sigma-1 receptor by 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine leads to the modulation of multiple signaling pathways, including the ERK, PI3K/Akt, and JNK pathways.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated calcium channel.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and pathological roles of the sigma-1 receptor. However, one of the limitations of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is its potential toxicity and side effects. Careful dose optimization and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine and to identify potential therapeutic targets for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the reaction of 4-(4-chloro-2,6-dimethylphenoxy)butylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity and can be further purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its pharmacological effects. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and drug addiction. The sigma-1 receptor, which is the primary target of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine, is involved in a wide range of physiological and pathological processes, including pain, inflammation, and cancer.
Eigenschaften
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKXXGBUOKLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)

![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N,N-diphenylacetamide](/img/structure/B4943739.png)
![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)


![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4943764.png)
![N-(4-chloro-7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide](/img/structure/B4943791.png)
![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)

![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)